molecular formula C8H5BrClN B13564354 2-Bromo-6-chloro-4-methylbenzonitrile

2-Bromo-6-chloro-4-methylbenzonitrile

Cat. No.: B13564354
M. Wt: 230.49 g/mol
InChI Key: HZIYYMOYABJDSF-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzonitrile typically involves the bromination and chlorination of 4-methylbenzonitrile. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-6-chloro-4-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.

    2-Chloro-4-methylbenzonitrile: Similar structure but lacks the bromine atom.

    4-Methylbenzonitrile: Lacks both bromine and chlorine atoms

Uniqueness

2-Bromo-6-chloro-4-methylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and applications .

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

2-bromo-6-chloro-4-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

InChI Key

HZIYYMOYABJDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)Cl

Origin of Product

United States

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